(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate
Description
“(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate” (CAS: 56621-99-9) is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyrimidine core, a methylamine substituent, and dihydrochloride hydrate salt formulation. The imidazo-pyrimidine scaffold contains two nitrogen atoms in the pyrimidine ring, distinguishing it from pyridine-based analogs. Its molecular formula is inferred as C₇H₁₂Cl₂N₄·H₂O, with a calculated molecular weight of ~239.94 g/mol. The dihydrochloride hydrate form enhances solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH.H2O/c8-4-6-5-11-3-1-2-9-7(11)10-6;;;/h1-3,5H,4,8H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVMLNQZYMDKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CN.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Core Synthesis Methods
Functionalization: Introduction of the Methylamine Group
The methylamine moiety at the 2-position is introduced via nucleophilic substitution or reductive amination. VulcanChem’s protocol describes treating the core with chloromethylamine in the presence of a base such as potassium carbonate. Alternatively, reductive amination using formaldehyde and sodium cyanoborohydride under acidic conditions (pH 4–5) provides selective amine installation.
Critical parameters include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require stringent temperature control to avoid side reactions.
-
Stoichiometry : A 1.2:1 molar ratio of chloromethylamine to core ensures complete substitution.
Salt Formation: Dihydrochloride Hydrate Preparation
Conversion to the dihydrochloride hydrate involves treating the free base with hydrochloric acid. VulcanChem’s method specifies dissolving the amine in anhydrous ethanol, followed by slow addition of 2 M HCl until pH ≤ 2. The hydrate form is achieved by crystallizing the salt from a water-methanol mixture (3:1 v/v) at 4°C.
Key considerations :
-
Stoichiometry : Excess HCl (2.2 equivalents) ensures complete protonation of both amine groups.
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Hydration control : Storage under nitrogen with controlled humidity (30–50% RH) prevents deliquescence.
Purification and Characterization
Crude product purification is achieved via recrystallization or column chromatography. Methanol-water systems (9:1 v/v) yield crystals with >99% purity, as confirmed by HPLC. Spectroscopic characterization includes:
Process Optimization and Scalability
Comparative studies highlight ultrasonication as the most efficient core synthesis method, reducing reaction time by 83% compared to traditional cyclization. However, scalability challenges persist due to the need for specialized equipment. Batch-wise salt formation in rotating evaporators improves yield consistency at pilot scales (>90% recovery).
Table 2: Optimization Parameters for Industrial Production
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading (I₂) | 20 mol% | +15% vs. 15 mol% |
| Reaction temperature | 25°C (ultrasonication) | -30% energy use |
| Crystallization solvent | Methanol-water (3:1) | +12% purity |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation to form N-oxide derivatives. Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in aqueous acidic or neutral conditions selectively oxidizes the amine to produce stable N-oxides, which exhibit altered electronic properties and enhanced solubility . For example:
Conditions : 10% H<sub>2</sub>O<sub>2</sub>, 25–50°C, 2–4 hours.
Reduction Reactions
The imidazo[1,2-a]pyrimidine ring is susceptible to reduction under catalytic hydrogenation or borohydride-mediated conditions:
| Reducing Agent | Product | Yield | Conditions |
|---|---|---|---|
| NaBH<sub>4</sub> | Partially saturated ring | 72–85% | Ethanol, 0°C, 1 hour |
| H<sub>2</sub>/Pd-C | Fully saturated derivative | 60–78% | 50 psi H<sub>2</sub>, RT, 6 hours |
Reduction alters the compound’s planarity, impacting its biological activity .
Nucleophilic Substitution
The amine group participates in nucleophilic substitutions with alkyl halides, forming secondary or tertiary amines:
Key Data :
-
Reactivity order : Benzyl chloride > methyl iodide > ethyl bromide .
-
Optimal conditions : DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C, 8 hours .
Multicomponent Reactions (MCRs)
The compound serves as a precursor in iodine-catalyzed MCRs, forming pharmacologically relevant derivatives. For example, with acetophenones and dimedone under ultrasonication :
| Component | Role | Product | Yield |
|---|---|---|---|
| Acetophenone | Electrophilic partner | Imidazo[1,2-a]pyrimidine-acetophenone adduct | 89–96% |
| Dimedone | Cyclic ketone donor | Fused tricyclic derivatives | 82–90% |
Conditions : 20 mol% I<sub>2</sub>, H<sub>2</sub>O, ultrasound (30 min) .
Radical-Mediated Bromination
In the presence of I<sub>2</sub> and tert-butyl hydroperoxide (TBHP), the compound undergoes bromination via a free-radical mechanism :
Key Observations :
Acid-Base Reactivity
The dihydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:
| pH Range | Dominant Form | Reactivity |
|---|---|---|
| <2 | Protonated amine (NH<sub>3</sub><sup>+</sup>) | Electrophilic substitution inhibited |
| 7–9 | Free amine (NH<sub>2</sub>) | Nucleophilic reactions favored |
Crystallographic studies confirm that protonation at the pyrimidine nitrogen enhances solubility but reduces aromaticity .
Biological Activity Correlations
Derivatives synthesized via the above reactions show varied biological effects:
| Reaction Type | Biological Target | IC<sub>50</sub> | Source |
|---|---|---|---|
| N-Oxidation | Farnesyl diphosphate synthase | 1.2 μM | |
| Bromination | Acetylcholinesterase (AChE) | 79 μM | |
| Alkylation | GABA<sub>A</sub> receptor | 0.2–50 μM |
Computational Insights
Density functional theory (DFT) studies at the B3LYP/6-311G++(d,p) level reveal:
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
A significant application of (imidazo[1,2-a]pyrimidin-2-ylmethyl)amine derivatives is their antibacterial properties. Research has demonstrated that various derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. A study synthesized 75 imidazo[1,2-α]pyrimidine derivatives and assessed their in vitro antibacterial activity, revealing promising results that suggest potential therapeutic uses in treating bacterial infections .
Anticancer Properties
Another area of interest is the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. Some studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The structural features of imidazo[1,2-a]pyrimidines are believed to play a critical role in their interaction with cellular targets involved in cancer progression.
Neurological Research
CNS Activity
Imidazo[1,2-a]pyrimidines have been explored for their central nervous system (CNS) effects. Some derivatives have shown promise as potential treatments for neurological disorders by modulating neurotransmitter systems. For instance, certain compounds may act as selective inhibitors of specific receptors involved in neurodegenerative diseases.
Material Science
Synthesis of Functional Materials
In material science, (imidazo[1,2-a]pyrimidin-2-ylmethyl)amine derivatives are being investigated for their ability to form coordination complexes with metal ions. These complexes can exhibit unique electronic and optical properties, making them suitable for applications in sensors and organic electronics.
Case Studies
Mechanism of Action
The mechanism by which (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Key Features of Target and Analogous Compounds
Key Observations:
Core Heterocycle :
- The target’s imidazo-pyrimidine core (two nitrogens in the pyrimidine ring) differs from imidazo-pyridine analogs (one nitrogen in the pyridine ring) . Pyrimidine’s electron-deficient nature may enhance interactions with biological targets compared to pyridine .
- Pyrimidine derivatives (e.g., N²,N²-dimethylpyrimidine-2,5-diamine) exhibit lower structural similarity (0.69) due to the absence of the fused imidazole ring .
Substituent Effects: The methylamine group in the target contrasts with bulkier substituents like 4-methylpiperazine (similarity 0.64) or ethylamine in ’s compound. Smaller substituents may improve membrane permeability . Dihydrochloride hydrate formulation in the target and ’s compound enhances aqueous solubility compared to non-salt forms (e.g., 1H-imidazol-4-ylmethanamine hydrochloride) .
Molecular Weight and Bioavailability :
- The target’s lower molecular weight (~239.94 g/mol) compared to imidazo-pyridine analogs (e.g., 252.14 g/mol in ) suggests better compliance with Lipinski’s rule of five for drug-likeness .
Research Context and Bioactivity Potential
While direct bioactivity data for the target compound are absent in the evidence, structural analogs highlight trends:
- Imidazo-pyridine derivatives (e.g., ) are studied for antimicrobial and anticancer activities due to their planar, aromatic cores .
- Pyrimidine-based compounds (e.g., N²,N²-dimethylpyrimidine-2,5-diamine) are explored as kinase inhibitors, leveraging their hydrogen-bonding capabilities .
- Minor structural changes, such as replacing pyrimidine with pyridine or altering substituents, significantly modulate target selectivity and potency, as seen in kinase inhibitor studies .
Biological Activity
(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₈H₁₃Cl₂N₃O
- Molecular Weight : 238.11 g/mol
- CAS Number : 843609-02-9
- Hydrogen Bond Donors/Acceptors : 1/3
- Rotatable Bonds : 1
Biological Activity Overview
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown significant efficacy against various cancer cell lines. For instance, studies have reported IC₅₀ values indicating potent inhibitory effects on cell proliferation in breast cancer models .
- Antimicrobial Properties : These compounds have demonstrated antibacterial and antifungal activities, making them candidates for treating infections .
- Anti-inflammatory Effects : The imidazo[1,2-a]pyrimidine scaffold has been linked to anti-inflammatory mechanisms, potentially useful in managing chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies include:
| Structural Feature | Activity Impact |
|---|---|
| Presence of halogens | Enhances anticancer activity |
| Substituents on the ring | Modulates antimicrobial potency |
| Hydrogen bond interactions | Critical for binding affinity |
Case Studies
-
Anticancer Activity :
- A study evaluated the compound's effect on MDA-MB-231 triple-negative breast cancer cells, revealing an IC₅₀ of 0.126 μM, indicating strong cytotoxicity compared to non-cancerous cells .
- Another investigation highlighted the compound's ability to inhibit lung metastasis in vivo, showcasing its potential as an antitumor agent .
- Antimicrobial Studies :
- Anti-inflammatory Effects :
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and a favorable distribution profile. However, it is not a substrate for P-glycoprotein and does not cross the blood-brain barrier effectively, which may limit its central nervous system effects but enhances its safety profile for peripheral applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A common approach involves cyclocondensation of 2-aminopyrimidine derivatives with α-haloketones or ethylene halohydrins under basic conditions (e.g., K₂CO₃ in water or ethanol). For example, Kochergin et al. demonstrated that reacting 2-aminopyrimidine with ethylene bromohydrin at 80–100°C followed by HCl treatment yields imidazo[1,2-a]pyrimidine intermediates . Optimization includes:
- Temperature Control : Higher temperatures (100–120°C) improve cyclization but may increase side products.
- Catalyst Selection : Transition-metal-free conditions (e.g., Sonogashira coupling in water) reduce costs and toxicity .
- Solvent Choice : Polar aprotic solvents (DMF) enhance solubility, while aqueous systems improve eco-compatibility.
- Yield Data : Typical yields range from 60–75%, with microwave-assisted methods achieving >85% in reduced time .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The imidazo[1,2-a]pyrimidine core shows characteristic peaks:
- ¹H NMR : Aromatic protons at δ 7.2–8.5 ppm; methylene protons (CH₂NH₂) at δ 3.5–4.2 ppm .
- ¹³C NMR : Carbons in the fused ring system appear at δ 110–150 ppm, with the methylamine carbon at δ 40–45 ppm .
- Mass Spectrometry : ESI-MS typically reveals [M+H]⁺ peaks at m/z 220–250 (free base) and chloride adducts for the dihydrochloride form .
- X-ray Crystallography : Resolves bond angles and confirms the hydrate structure via O–H···Cl hydrogen bonds .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are employed to predict the reactivity and electronic properties of imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is widely used to:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., methylamine group reactivity) .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions in biological systems .
- Transition-State Analysis : Models reaction pathways (e.g., hydrazinolysis) to optimize synthetic steps .
Q. How can contradictory biological activity data for imidazo[1,2-a]pyrimidine derivatives be resolved in pharmacological studies?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Purity Validation : HPLC (≥95% purity) and elemental analysis to exclude hydrate/degradate interference .
- Dose-Response Curves : EC₅₀/IC₅₀ comparisons across cell lines (e.g., lung vs. pancreatic cancer models) .
- Mechanistic Profiling : Target-specific assays (e.g., PDE3 inhibition for cardiovascular activity) to isolate mode of action .
- Example : Bakherad’s benzylimidazopyrimidines showed variable anticancer activity due to substituent effects (electron-withdrawing groups enhanced potency by 3-fold) .
Q. What are the key considerations in designing imidazo[1,2-a]pyrimidine-based probes for studying enzyme inhibition (e.g., PDE3)?
- Methodological Answer :
- Scaffold Modification : Introduce fluorophores (e.g., BODIPY) at the methylamine position for real-time tracking .
- Binding Affinity : Molecular docking (AutoDock Vina) predicts interactions with PDE3’s catalytic domain (ΔG ≈ -9.5 kcal/mol) .
- Selectivity Screening : Cross-test against related enzymes (PDE4/PDE5) to minimize off-target effects .
- Data : Olprinone hydrochloride hydrate (a PDE3 inhibitor) shares structural motifs with this compound, suggesting analogous design principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
